molecular formula C7H8O B14680382 Hept-2-en-4-ynal CAS No. 34501-81-0

Hept-2-en-4-ynal

Cat. No.: B14680382
CAS No.: 34501-81-0
M. Wt: 108.14 g/mol
InChI Key: PQEGCSHZLIDVNJ-UHFFFAOYSA-N
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Description

Hept-2-en-4-ynal is an organic compound with the molecular formula C7H8O. It is a member of the aldehyde family and features both an alkene and an alkyne functional group. This compound is known for its unique structure, which allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-2-en-4-ynal can be synthesized through several methods. One common approach involves the oxidation of hept-2-en-4-yn-1-ol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM) under nitrogen atmosphere at room temperature . The reaction typically yields a high purity product.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Hept-2-en-4-ynal undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Hept-2-enoic acid.

    Reduction: Hept-2-en-4-yn-1-ol.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Hept-2-en-4-ynal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hept-2-en-4-ynal involves its ability to participate in various chemical reactions due to its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the alkene and alkyne groups can undergo addition reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Hept-2-en-4-ynal can be compared with other similar compounds such as:

    Hept-2-enal: Lacks the alkyne group, making it less reactive in certain types of reactions.

    Hept-2-ynal: Lacks the alkene group, limiting its participation in addition reactions.

    Hept-2-en-4-yn-1-ol: Contains an alcohol group instead of an aldehyde, altering its reactivity and applications.

This compound’s unique combination of functional groups makes it particularly valuable in synthetic chemistry, offering a broader range of reactivity compared to its analogs.

Properties

CAS No.

34501-81-0

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

hept-2-en-4-ynal

InChI

InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h5-7H,2H2,1H3

InChI Key

PQEGCSHZLIDVNJ-UHFFFAOYSA-N

Canonical SMILES

CCC#CC=CC=O

Origin of Product

United States

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